![molecular formula C12H11FN4O2 B2819668 N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide CAS No. 953732-34-8](/img/structure/B2819668.png)
N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide, commonly known as AFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFPA is a heterocyclic compound that contains a pyrimidine ring and an amide group. In
Scientific Research Applications
Synthesis and Antitumor Activities
A study focused on the synthesis of compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, with "N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide" being part of this compound class. These compounds showed selective antitumor activities, suggesting the role of R-configuration in their efficacy Xiong Jing, 2011.
Radiosynthesis for Imaging Applications
Another application involved radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work highlights the compound's utility in developing tools for in vivo imaging of protein expressions related to neuroinflammatory processes F. Dollé et al., 2008.
Herbicidal Activity
Research on novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives revealed better herbicidal activities against dicotyledonous weeds, showing the compound's potential in agricultural applications Daoxin Wu et al., 2011.
Antibacterial and Antiplasmodial Properties
Studies have also explored the antibacterial and antitubercular properties of derivatives, indicating their potential in treating infectious diseases. One example is the synthesis of stable isotope-labeled antibacterial agents and their metabolites for enhanced treatment options R. Lin & L. Weaner, 2012.
Molecular Docking and Drug Design
Molecular docking studies have been conducted to explore the interaction of similar compounds with biological targets, such as SARS-CoV-2 protease, providing insights into their potential as antiviral agents S. Mary et al., 2020.
properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-(2-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-2-8(6-10(9)14)16-11(18)7-17-5-1-4-15-12(17)19/h1-6H,7,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGXQUEWLMHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)NC2=CC(=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.